Cas no 885189-49-1 (5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one)

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one 化学的及び物理的性質
名前と識別子
-
- 5-Amino-4-(1H-benzimidazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenethyl)-1,2-dihydro-3H-pyrrol-3-one
- 885189-49-1
- 4-(1H-benzimidazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-imino-2H-pyrrol-3-ol
- 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-fluorophenethyl)-1H-pyrrol-3(2H)-one
- 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one
- F3225-8516
- starbld0004323
- STK991377
- AKOS005646420
- Z55546479
- 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one
-
- インチ: 1S/C19H17FN4O/c20-13-7-5-12(6-8-13)9-10-24-11-16(25)17(18(24)21)19-22-14-3-1-2-4-15(14)23-19/h1-8,21,25H,9-11H2,(H,22,23)
- InChIKey: LWTLGTGBJAWXEG-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CCN1C(C(C2=NC3C=CC=CC=3N2)=C(C1)O)=N
計算された属性
- せいみつぶんしりょう: 336.13863934g/mol
- どういたいしつりょう: 336.13863934g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 544
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.370±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 536.4±60.0 °C(Predicted)
- 酸性度係数(pKa): 10.81±0.10(Predicted)
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-8516-2μmol |
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one |
885189-49-1 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3225-8516-1mg |
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one |
885189-49-1 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3225-8516-3mg |
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one |
885189-49-1 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-8516-2mg |
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one |
885189-49-1 | 90%+ | 2mg |
$59.0 | 2023-04-27 |
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one 関連文献
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-oneに関する追加情報
Comprehensive Analysis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one (CAS No. 885189-49-1)
The compound 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one (CAS No. 885189-49-1) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structure, featuring a benzodiazolyl moiety and a fluorophenyl group, makes it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a kinase inhibitor, which aligns with the growing demand for targeted therapies in oncology and autoimmune diseases.
One of the key reasons for the rising interest in 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one is its structural similarity to known bioactive compounds. The presence of the amino and fluorophenyl groups enhances its binding affinity to specific biological targets, making it a valuable scaffold for drug development. Recent studies have explored its potential in modulating protein-protein interactions, a hot topic in modern drug discovery. This aligns with the increasing number of searches for "kinase inhibitors 2023" and "novel drug scaffolds," reflecting the compound's relevance in current research trends.
From a synthetic chemistry perspective, the preparation of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one involves multi-step organic transformations, including condensation and cyclization reactions. The benzodiazolyl ring system is particularly noteworthy, as it is a common pharmacophore in many FDA-approved drugs. This has led to a surge in queries like "benzodiazolyl synthesis" and "fluorophenyl derivatives in medicine," highlighting the compound's significance in both academic and industrial settings.
The pharmacological profile of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one is still under investigation, but preliminary data suggest low cytotoxicity and good bioavailability. These properties are critical for its potential application in treating chronic diseases, a topic frequently searched by healthcare professionals and researchers. Additionally, its pyrrol-3-one core structure is being studied for its anti-inflammatory properties, which could address the growing need for safer anti-inflammatory agents, as seen in searches like "new anti-inflammatory compounds 2023."
In conclusion, 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one (CAS No. 885189-49-1) represents a fascinating area of research with broad implications for drug development. Its unique chemical structure and potential therapeutic applications make it a compound worth watching in the coming years. As the scientific community continues to explore its capabilities, this molecule may soon become a cornerstone in the development of next-generation pharmaceuticals.
885189-49-1 (5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one) 関連製品
- 904578-20-7(3-(benzenesulfonyl)-7-chloro-N-(4-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 49713-50-0(4-Quinolinol, 8-iodo-)
- 1030433-47-6(5-(3-Aminothieno2,3-bpyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol)
- 2225169-72-0(2-Methyl-4-(imidazol-1-yl)phenylboronic acid)
- 946283-66-5(methyl N-(4-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-1,3-thiazol-2-yl)carbamate)
- 1353972-92-5(N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide)
- 1803817-76-6(1,4-Dimethyl-2-fluoro-5-(fluoromethoxy)benzene)
- 1784113-58-1(6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid)
- 25825-31-4(5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol)
- 1806016-03-4(3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)




